

Application Notes and Protocols for Borate Fusion of Iron Ores

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium borate*

Cat. No.: *B084308*

[Get Quote](#)

Introduction

Borate fusion is a widely utilized sample preparation technique for the analysis of iron ores by X-ray fluorescence (XRF) spectrometry and other analytical methods like inductively coupled plasma (ICP) and atomic absorption (AA) spectroscopy.[1][2][3] This method involves dissolving a finely powdered iron ore sample in a molten borate flux at high temperatures (typically 1000-1200°C) to create a homogeneous glass disc or a solution.[1] The primary advantage of borate fusion is the elimination of mineralogical and particle size effects, which can significantly impact the accuracy of XRF analysis of pressed powder pellets.[4][5] This leads to more precise and accurate analytical results, which is crucial for the mining industry where small biases in iron ore analysis can have significant financial implications.[4][6]

This document provides detailed application notes and protocols for the borate fusion of iron ores, with a focus on the critical parameter of the flux to sample ratio.

Flux Composition and Selection

The choice of flux is critical for the complete dissolution of the iron ore sample. The most common fluxes are based on **lithium borates**, specifically lithium tetraborate ($\text{Li}_2\text{B}_4\text{O}_7$) and lithium metaborate (LiBO_2).[1][7]

- **Lithium Tetraborate ($\text{Li}_2\text{B}_4\text{O}_7$):** This flux is more suitable for basic oxides like those found in iron ores.[8]

- Lithium Metaborate (LiBO_2): This flux is more reactive and ideal for acidic, silica-rich materials.[\[8\]](#)

Often, a mixture of these two borates is used to optimize the dissolution of complex ore matrices.[\[9\]](#) The selection of the flux composition can be guided by the Acidity Index (A_i) of the sample, which is the ratio of oxygen atoms to metal atoms in an oxide.[\[10\]](#) For iron ores, which are primarily composed of iron oxides (a basic oxide), a flux with a higher proportion of lithium tetraborate is generally preferred.[\[8\]](#)

Some common flux mixtures used for iron ore analysis include:

- 100% Lithium Tetraborate: Often used for high-grade iron ores.[\[5\]\[11\]](#)
- 50% Lithium Tetraborate / 50% Lithium Metaborate: A general-purpose flux.[\[4\]](#)
- 35.3% Lithium Tetraborate / 64.7% Lithium Metaborate: Considered a universal flux for various minerals, including iron ore.[\[7\]\[9\]](#)
- 66% Lithium Tetraborate / 34% Lithium Metaborate: Another common mixture for geological samples.[\[12\]](#)

In addition to the primary flux, other reagents are often added:

- Non-Wetting Agents: These agents, such as lithium bromide (LiBr) or lithium iodide (LiI), are added to prevent the molten glass from sticking to the platinum crucible and mold.[\[9\]](#)
- Oxidizing Agents: For iron ores containing sulfides or requiring oxidation, an oxidizing agent like sodium nitrate (NaNO_3) or ammonium nitrate (NH_4NO_3) may be added. Ammonium nitrate is preferred when sodium analysis is required.[\[4\]](#)

Flux to Sample Ratio

The flux to sample ratio is a critical parameter that influences the accuracy and precision of the analysis. A higher flux-to-sample ratio (i.e., higher dilution) can further reduce matrix effects but will also dilute the analyte signal. The optimal ratio is a balance between these two factors.

For iron ore analysis, a common flux to sample ratio is 10:1.[\[13\]](#) This ratio is often cited in standard methods and application notes. Another frequently mentioned ratio is 1:10.3, as

specified in the ISO 9516-1 standard method for the analysis of iron ores.[\[4\]](#)

Parameter	Recommended Value	Source(s)
Flux to Sample Ratio	10:1	[13]
1:10.3 (as per ISO 9516-1)	[4]	
Flux Composition	100% Lithium Tetraborate	[5] [11]
50% $\text{Li}_2\text{B}_4\text{O}_7$ / 50% LiBO_2	[4]	
35.3% $\text{Li}_2\text{B}_4\text{O}_7$ / 64.7% LiBO_2	[7] [9]	
Non-Wetting Agent	Lithium Bromide (LiBr) or Lithium Iodide (LiI)	[9]
Oxidizing Agent	Ammonium Nitrate (NH_4NO_3)	[4]

Experimental Protocol: Borate Fusion of Iron Ores for XRF Analysis

This protocol outlines the steps for preparing a fused glass bead from an iron ore sample for subsequent XRF analysis.

1. Sample Preparation

- Dry the iron ore sample in a drying oven at 105°C for a minimum of 2 hours to remove any moisture.[\[5\]](#)[\[11\]](#)
- Crush and pulverize the dried sample to a fine powder (typically < 75 μm). This ensures homogeneity and facilitates complete dissolution in the flux.[\[14\]](#)

2. Weighing

- Accurately weigh the powdered iron ore sample and the borate flux into a 95% platinum-5% gold (Pt-Au) crucible.[\[4\]](#) Use a calibrated analytical balance with a precision of 0.1 mg.[\[13\]](#)
- Example for a 10:1 ratio: Weigh 1.0000 g of the iron ore sample and 10.0000 g of the chosen borate flux.

- Add the appropriate amount of non-wetting agent and oxidizing agent, if required.

3. Mixing

- Thoroughly mix the sample and flux within the crucible using a vortex mixer or by manual swirling.^[4] Ensure a homogeneous mixture to promote uniform melting and dissolution.

4. Fusion

- Place the crucible in an automated fusion machine.^{[1][4]} These machines provide precise temperature control and agitation, ensuring reproducible fusion conditions.
- Heat the mixture to a temperature between 1000°C and 1050°C.^{[4][10]} The exact temperature and duration of the fusion cycle will depend on the specific fusion machine and the composition of the iron ore and flux.
- During the fusion process, the mixture is agitated to ensure complete dissolution of the sample in the molten flux.

5. Casting

- Once the fusion is complete and the melt is homogeneous, pour the molten mixture into a pre-heated platinum-gold mold to form a glass disc (bead).^[1]
- Allow the disc to cool under controlled conditions to prevent cracking and ensure a flat, uniform surface suitable for XRF analysis.

6. Analysis

- The resulting fused bead is then ready for analysis by XRF spectrometry. The spectrometer measures the intensity of the characteristic X-rays emitted by the elements in the sample, and these intensities are converted to concentrations using a calibration based on certified reference materials (CRMs).^[4]

Experimental Workflow Diagram

Caption: Borate Fusion Workflow for Iron Ore Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Using a Fusion Machine for XRF Sample Preparation [xrfscientific.com]
- 2. Borate Fusion - XRF, AA & ICP analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. Borate Fusion – Scancia [scancia.ca]
- 4. azomining.com [azomining.com]
- 5. rigaku.com [rigaku.com]
- 6. Using sodium tetraborate (NaT) flux to prepare iron ores by fusion for XRF analysis | Malvern Panalytical [malvernpanalytical.com]
- 7. Using Lithium Metaborate XRF Sample Preparation [xrfscientific.com]
- 8. Choosing the Ideal Fusion Flux for Consistent XRF Sample Preparation [xrfscientific.com]
- 9. azom.com [azom.com]
- 10. Borate Fusion – ICPH [icph.fr]
- 11. scimed.co.uk [scimed.co.uk]
- 12. 66% Lithium Tetraborate - 34% Lithium Metaborate | PREMIER Lab Supply [premierlabsupply.com]
- 13. azom.com [azom.com]
- 14. Pre sample treatment for XRF analysis - Common problems - Ruishenbao Analytical (Shanghai) Co., Ltd [ruishenbao.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Borate Fusion of Iron Ores]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b084308#flux-to-sample-ratio-for-borate-fusion-of-iron-ores\]](https://www.benchchem.com/product/b084308#flux-to-sample-ratio-for-borate-fusion-of-iron-ores)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com